4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide is a complex organic compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide typically involves multiple steps, including the formation of key intermediates through reactions such as Suzuki–Miyaura coupling and radical trifluoromethylation . These reactions are known for their mild conditions and functional group tolerance, making them suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling and radical initiators for trifluoromethylation . Reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds, while radical trifluoromethylation introduces trifluoromethyl groups into the molecule .
Scientific Research Applications
4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity, thereby modulating the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Sorafenib: A compound with a similar structure, known for its use in cancer therapy.
Pexidartinib: Another trifluoromethyl-containing compound with therapeutic applications.
Uniqueness
4-(3-fluoro-4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its pharmacokinetic profile and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[3-fluoro-4-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4N4O3/c1-26-19(30)18-11-15(7-8-27-18)32-14-5-6-17(16(22)10-14)29-20(31)28-13-4-2-3-12(9-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSKKPBRQAUZAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.